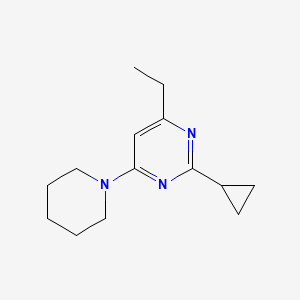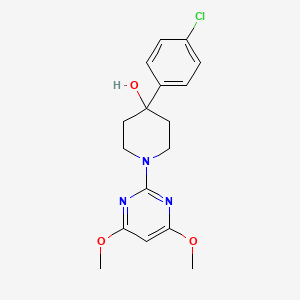![molecular formula C14H17BrN4OS B12233288 1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B12233288.png)
1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the following steps:
Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with oxidizing agents.
Attachment of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride.
Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate reagents.
Coupling of the piperazine and thiadiazole rings: This step involves the nucleophilic substitution reaction between the piperazine and the thiadiazole derivatives.
Introduction of the 4-bromophenyl group: This can be achieved by a substitution reaction using 4-bromobenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit an enzyme involved in a disease pathway or bind to a receptor to block or activate a signaling cascade.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
- 1-(4-Fluorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
- 1-(4-Methylphenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
Uniqueness
1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.
Properties
Molecular Formula |
C14H17BrN4OS |
|---|---|
Molecular Weight |
369.28 g/mol |
IUPAC Name |
5-[4-(4-bromophenyl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H17BrN4OS/c1-20-10-13-16-14(21-17-13)19-8-6-18(7-9-19)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3 |
InChI Key |
ZJXLDUFXBNOFFW-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyrazin-2-one](/img/structure/B12233207.png)



![N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12233221.png)
![3-(4-methanesulfonylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}propanamide](/img/structure/B12233223.png)
![N-methyl-N-(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B12233228.png)
![5-fluoro-4-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12233231.png)
![6-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B12233239.png)
![1-Benzoyl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12233240.png)

![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12233262.png)
![1-(1-ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12233268.png)
![6-Methyl-3-{2-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one](/img/structure/B12233293.png)
